molecular formula C13H9N3O2 B12966826 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-

Cat. No.: B12966826
M. Wt: 239.23 g/mol
InChI Key: JIZBPHQDEGGJFL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The structure includes a phenyl group at the 6-position of the pyrimidine ring and a carboxylic acid group at the 3-position of the pyrazole ring (Figure 1). This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives known for their versatility in medicinal chemistry and coordination chemistry . The carboxylic acid moiety enables metal coordination, making it a valuable ligand for synthesizing transition metal complexes (e.g., Mn, Co, Ni) under hydrothermal conditions .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

JIZBPHQDEGGJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds, followed by cyclization. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate pyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to further functionalization to introduce the carboxylic acid and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification with alcohols or alkylation agents. For example:

  • Reaction with ethanol in acidic conditions produces ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives.

  • Amidation occurs via activation with coupling reagents (e.g., EDC/HOBt), enabling bond formation with amines to yield bioactive amides .

Example Reaction:

C13H9N3O2+R-OHH+C13H8N3O2R+H2O\text{C}_{13}\text{H}_9\text{N}_3\text{O}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_8\text{N}_3\text{O}_2\text{R} + \text{H}_2\text{O}

Yields for these reactions typically exceed 70% under optimized conditions .

Oxidation

  • The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) under strong acidic conditions.

  • Side-chain oxidation using KMnO₄ or H₂O₂ converts alkyl substituents to carboxylic acids.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in substituents while preserving the core structure.

  • Sodium borohydride selectively reduces ketones or aldehydes in hybrid derivatives.

Cyclocondensation and Ring Functionalization

The compound serves as a precursor in cyclocondensation reactions:

  • Reacts with β-diketones or β-enaminones to form extended heterocycles .

  • Microwave-assisted synthesis enhances regioselectivity and reduces reaction times (e.g., 30 minutes vs. 12 hours conventional) .

Key Reaction Pathway:

  • Condensation with β-enaminones forms intermediates.

  • Subsequent formylation via Vilsmeier-Haack reagent introduces aldehyde groups .

Pericyclic Reactions

The fused ring system participates in Diels-Alder reactions:

  • Acts as a dienophile with electron-rich dienes to form polycyclic adducts .

  • Thermal conditions (100–150°C) drive [4+2] cycloadditions, confirmed by X-ray crystallography .

Nucleophilic Aromatic Substitution

  • Halogenation (Cl₂, Br₂) at position 5 or 7 occurs under Lewis acid catalysis (e.g., FeCl₃) .

  • Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd catalysts .

Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄) targets the phenyl ring, yielding nitro derivatives for further reduction.

Hydrolysis and Decarboxylation

  • Acidic or basic hydrolysis cleaves ester groups to regenerate the carboxylic acid .

  • Decarboxylation under thermal conditions (200°C) removes the COOH group, forming unsubstituted pyrazolo[1,5-a]pyrimidine .

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols.

  • Cyclocondensation : The electron-deficient pyrimidine ring reacts with 1,3-biselectrophiles via stepwise nucleophilic additions .

  • Diels-Alder : The planar core stabilizes transition states, favoring endo selectivity .

This compound’s versatility in forming esters, amides, and fused heterocycles underscores its utility in medicinal chemistry and materials science. Continued research focuses on optimizing reaction conditions (e.g., microwave assistance) and exploring novel bioactive derivatives .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of pyrazolo[1,5-a]pyrimidine derivatives is their function as phosphodiesterase inhibitors. Specifically, compounds derived from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have shown significant inhibitory activity against PDE2A, an enzyme implicated in various cognitive functions.

Structure-Activity Relationship (SAR)

Research has demonstrated that substituents at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core significantly influence the potency and selectivity of these compounds. For instance, the introduction of a methyl group at the 6-position has been linked to a substantial increase in PDE2A inhibitory activity—approximately 10-fold compared to unsubstituted analogs. This enhancement is attributed to improved binding affinity and selectivity for the PDE2A active site .

Table 1: Summary of Inhibitory Activities Against PDE Families

CompoundSubstitutionIC50 (nM)Selectivity
Compound 206-Methyl, 5-(3-methyl-1H-1,2,4-triazol-1-yl)0.61High
Compound X6-Methyl0.75Moderate
Compound YUnsubstituted6.0Low

Therapeutic Potential in Cognitive Disorders

The potent PDE2A inhibitors derived from pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential therapeutic effects on cognitive impairments associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

Preclinical Studies

In vivo studies have shown that these compounds can enhance cognitive function in animal models. For example, compound N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20) exhibited dose-dependent increases in cGMP levels in the brain and improved cognitive performance in preclinical models .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Functional Group Key Properties/Applications References
6-Phenyl-3-carboxylic acid (Target) Phenyl (6), COOH (3) Carboxylic acid Metal coordination, biological studies
7-(p-Tolyl)-3-carboxylic acid p-Tolyl (7), COOH (3) Carboxylic acid Fragment-based drug discovery
6-Bromo-3-carboxylate ethyl ester Br (6), COOEt (3) Ester Intermediate for further derivatization
6-(4-Nitro-1H-pyrazol-5-yl)-3-carboxylate Nitropyrazole (6), COOEt (3) Ester Synthetic intermediate
6-(2-Hydroxyethyl)-3-carboxylic acid 2-Hydroxyethyl (6), COOH (3) Carboxylic acid Solubility enhancement
6-Allyl-5,7-dimethyl-3-carboxylic acid Allyl (6), CH₃ (5,7), COOH (3) Carboxylic acid Cytotoxicity studies

Key Observations:

Positional Isomerism: Substitution at the 6-position (target compound) versus 7-position (e.g., 7-(p-Tolyl) analog) alters steric and electronic profiles.

Functional Group Impact :

  • Carboxylic acid derivatives (target, 7-(p-Tolyl)) enable metal coordination and salt formation, critical for crystallography and catalysis .
  • Esters (e.g., 6-bromo-3-carboxylate) improve lipophilicity, facilitating membrane permeability in drug candidates .

Biological Relevance: The 6-phenyl derivative's cytotoxicity is understudied, but related compounds (e.g., 6-allyl-5,7-dimethyl-3-carboxylic acid) show moderate activity in preliminary assays .

Physicochemical and Coordination Properties

  • Solubility : The 6-phenyl derivative's carboxylic acid group enhances aqueous solubility compared to esters (e.g., 6-bromo-3-carboxylate) .
  • Metal Coordination: The target compound forms mononuclear complexes with Mn(II), Co(II), and Ni(II) via N,O-chelation, as confirmed by X-ray crystallography . In contrast, carboxamide analogs (e.g., N-aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethyl derivatives) lack strong metal-binding capacity .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound exhibits a unique combination of structural features that contribute to its pharmacological properties. This article will explore its biological activity, including its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is characterized by a fused ring system that integrates both pyrazole and pyrimidine structures. The presence of a carboxylic acid functional group enhances its chemical reactivity and solubility properties. Its molecular formula is C12H10N4O2C_{12}H_{10}N_4O_2 with a molecular weight of 282.30 g/mol .

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be attributed to their ability to interact with various biological targets:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of several kinases, including B-Raf kinase, which plays a crucial role in the Raf-MEK-ERK signaling pathway. This inhibition is particularly relevant in the treatment of cancers such as melanoma and colorectal cancer .
  • Enzymatic Activity : These compounds exhibit significant enzymatic inhibitory activity. For instance, they have shown potential as inhibitors of adaptor-associated kinase 1 (AAK1), which is involved in synaptic vesicle recycling and receptor-mediated endocytosis .

Biological Activities

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives include:

  • Anticancer Activity : Many derivatives have demonstrated anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. For example, specific derivatives have been shown to inhibit cancer cell proliferation effectively .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of these compounds by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .
  • Psychopharmacological Effects : Certain derivatives have been explored for their anxiolytic effects, showcasing their versatility beyond traditional anticancer applications .

Research Findings and Case Studies

Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindingsBiological Activity
Identified novel small molecule inhibitors targeting B-Raf kinase.Anticancer
Demonstrated efficacy in inhibiting AAK1; relevant for neurological conditions.Neuroprotective
Showed significant anti-inflammatory activity in vitro with IC50 values ranging from 4.8 to 30.1 µM.Anti-inflammatory
Highlighted the synthesis and functionalization of derivatives with enhanced anticancer properties.Anticancer

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.10–8.48 ppm) and confirms substituent positions .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 254.1039 for C₁₃H₁₁N₅O) and fragmentation patterns .
  • X-ray crystallography : Determines crystal packing and coordination geometry in metal complexes (e.g., square-planar Cu²⁺ complexes) .
  • LC-MS : Monitors purity and reaction progress (retention time ~3.71 min under Method 1) .

How does the introduction of substituents at position 6 influence the electronic and steric properties of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and what implications does this have for biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., CN, Br) : Increase electrophilicity at position 3, enhancing reactivity in nucleophilic substitutions .
  • Phenyl group (position 6) : Introduces steric bulk, affecting binding to biological targets (e.g., kinase active sites) .
  • Biological implications :
    • Anticancer activity : 6-Phenyl derivatives show IC₅₀ values as low as 2.70 µM against HEPG2-1 liver carcinoma via mTOR/p70S6K inhibition .
    • Enzyme modulation : Substituents at position 6 alter interactions with glucocerebrosidase, impacting chaperone activity .

What strategies are effective in resolving contradictions between computational predictions and experimental results in the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Molecular dynamics (MD) simulations : Refine docking poses by accounting for protein flexibility (e.g., protease 1UK interactions) .
  • Binding free energy calculations : Use MM/GBSA to validate experimental IC₅₀ values and identify false positives .
  • Dose-response assays : Confirm computational hits with in vitro assays (e.g., autophagy induction in prostate cancer models) .

What methodologies are employed in synthesizing and characterizing transition metal complexes of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do these complexes enhance functional properties?

Q. Advanced

  • Synthesis : Hydrothermal reactions with metal salts (e.g., Mn(CH₃COO)₂·4H₂O) yield mononuclear complexes. Ligand deprotonation facilitates O/N coordination .
  • Characterization :
    • Single-crystal X-ray diffraction : Confirms square-planar geometry (Cu–O/N distances: 1.913–1.983 Å) .
    • Magnetic studies : Antiferromagnetic interactions in Cu²⁺ complexes .
  • Applications :
    • Catalysis : Mn complexes show potential in oxidation reactions .
    • Materials science : Luminescent properties for optoelectronic devices .

How can regioselectivity challenges in the functionalization of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid at position 7 be addressed using modern synthetic approaches?

Q. Advanced

  • Directing groups : Use carboxylic acid moieties to guide electrophilic substitution (e.g., bromination at position 7) .
  • Cross-coupling catalysts : Pd-mediated Suzuki-Miyaura reactions for aryl/heteroaryl introductions .
  • Microwave-assisted synthesis : Accelerates reactions at position 7 while minimizing decomposition .

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